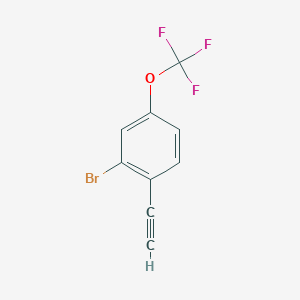

2-Bromo-4-(trifluoromethoxy)phenylacetylene

Description

Propriétés

IUPAC Name |

2-bromo-1-ethynyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(5-8(6)10)14-9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKIQDKDHQHKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238902 | |

| Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426290-11-0 | |

| Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Preparation: 2-Bromo-4-(trifluoromethoxy)benzene

A key precursor in the synthesis of 2-Bromo-4-(trifluoromethoxy)phenylacetylene is 2-bromo-4-(trifluoromethoxy)benzene . This compound is typically prepared via nitration, reduction, diazotization, and bromination steps starting from amino-trifluoromethoxybenzene derivatives.

Typical preparation steps include:

- Nitration: 4-amino-trifluoromethoxybenzene is nitrated under controlled temperature (-10 to -5 °C) using sulfuric and nitric acids to produce 2-nitro-4-(trifluoromethoxy)benzene.

- Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid at 50–90 °C.

- Diazotization and Bromination: The amine is converted to a diazonium salt using sodium nitrite and acid, then treated with hydrobromic acid to introduce the bromine substituent at the 2-position.

This sequence yields 2-bromo-4-(trifluoromethoxy)benzene with high purity and yields around 77–91% depending on conditions.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | H2SO4, HNO3 | -10 to -5 | ~89 | Controlled exotherm, careful temp control |

| Reduction | Fe powder, HCl | 50–90 | 77–91 | Conversion of nitro to amine |

| Diazotization | NaNO2, HBr/HCl | 0–5 | 87–90 | Formation of diazonium salt and bromination |

Sonogashira Coupling to Introduce the Acetylene Group

The key step to prepare This compound is the Sonogashira coupling reaction, which couples the aryl bromide with a terminal alkyne (acetylene derivative).

- Catalysts: Typically palladium complexes such as Pd(PPh3)4 and copper(I) iodide (CuI) are used.

- Solvents: Aprotic solvents like toluene or tetrahydrofuran (THF) mixed with triethylamine as a base.

- Conditions: Room temperature to mild heating (rt to 85 °C) under inert atmosphere (argon or nitrogen).

- Reagents: 2-bromo-4-(trifluoromethoxy)benzene and terminal alkyne (e.g., phenylacetylene or acetylene gas).

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the copper acetylide intermediate, and reductive elimination to form the arylacetylene bond.

| Component | Amount/Ratio | Notes |

|---|---|---|

| 2-Bromo-4-(trifluoromethoxy)benzene | 1 equiv | Starting aryl bromide |

| Terminal alkyne (acetylene) | 1.1 equiv | Source of acetylene group |

| Pd(PPh3)4 | 3 mol% | Catalyst |

| CuI | 3 mol% | Cocatalyst |

| Triethylamine | Excess (4 equiv) | Base and solvent component |

| Solvent (Toluene/THF) | Sufficient to dissolve reactants | Aprotic solvent |

| Temperature | Room temperature to 85 °C | Mild heating |

| Time | 12–18 hours | Reaction duration |

This method yields this compound in moderate to high yields (typically 60–90%) after purification by column chromatography or recrystallization.

Alternative Synthetic Routes and Notes

- Regioselective Functionalization: Some studies report regioselective halogenation and trifluoromethoxylation strategies on phenyl rings to afford substituted intermediates suitable for Sonogashira coupling.

- Use of Grignard Reagents: In some cases, preparation of arylacetylene derivatives involves formation of Grignard reagents from brominated precursors, followed by coupling with acetylene or related electrophiles.

- Industrial Considerations: The synthesis of trifluoromethoxy-substituted aromatics often requires careful handling of fluorinated reagents and control of reaction conditions to avoid side reactions and ensure high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Temperature | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| 1 | Nitration | H2SO4, HNO3 | -10 to -5 °C | ~89 | Formation of nitro intermediate |

| 2 | Reduction | Fe powder, HCl | 50–90 °C | 77–91 | Nitro to amine conversion |

| 3 | Diazotization & Bromination | NaNO2, HBr or HCl | 0–5 °C | 87–90 | Formation of aryl bromide |

| 4 | Sonogashira Coupling | Pd(PPh3)4, CuI, Et3N, toluene/THF, acetylene | RT to 85 °C | 60–90 | Introduction of acetylene group |

Research Findings and Optimization

- The temperature control during nitration and diazotization is critical to minimize by-products.

- Using palladium catalysts with phosphine ligands ensures high coupling efficiency in Sonogashira reactions.

- The choice of solvent and base impacts the reaction rate and yield; triethylamine and toluene or THF are preferred.

- The presence of copper(I) iodide promotes the formation of copper acetylide intermediates, enhancing coupling efficiency.

- Purification by flash column chromatography or recrystallization is essential to obtain high purity product suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-(trifluoromethoxy)phenylacetylene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.

Reduction Products: Reduction typically yields alkenes or alkanes.

Applications De Recherche Scientifique

2-Bromo-4-(trifluoromethoxy)phenylacetylene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylacetylene depends on its specific application

Molecular Targets: The bromine and trifluoromethoxy groups can participate in interactions with enzymes, receptors, or other biomolecules.

Pathways Involved: The ethynyl group can undergo reactions that modify the compound’s structure, influencing its biological activity.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The compound’s reactivity and applications can be contextualized against structurally related molecules:

Table 1: Substituent Effects and Reactivity

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) provides stronger electron withdrawal than -CF₃ or -CN, enhancing the acetylene’s electrophilicity in metal-catalyzed reactions .

- Steric Effects: Bromine at the ortho-position introduces steric hindrance, reducing reaction rates compared to non-halogenated analogs (e.g., 4-(trifluoromethoxy)phenylacetylene) .

Table 2: Reaction Performance in Pd-Catalyzed Couplings

Mechanistic Insights :

Activité Biologique

2-Bromo-4-(trifluoromethoxy)phenylacetylene is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C10H6BrF3O

- CAS Number : 1426290-11-0

- Molecular Weight : 291.06 g/mol

This compound features a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the alkyne functional group allows for potential covalent interactions with nucleophilic sites on proteins, which can lead to modulation of their activity.

Key Mechanisms:

- Electrophilic Attack : The compound can act as an electrophile, reacting with thiol groups in proteins, which may alter protein function and induce cellular responses.

- Induction of Ferroptosis : Similar compounds have been shown to induce ferroptosis, a form of regulated cell death associated with oxidative stress. This mechanism is particularly relevant in cancer therapy where selective induction of cell death in tumor cells is desired .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

Case Studies

- Ferroptosis Induction : A study demonstrated that compounds with similar alkyne functionalities could effectively induce ferroptosis through interactions with GPX4 protein, suggesting that this compound may have similar effects .

- Synthesis and Reactivity : Research highlighted the efficient synthesis routes for producing this compound and its derivatives, emphasizing its potential as a versatile reagent in chemical biology .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Bromo-4-(trifluoromethoxy)phenylacetylene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling, where 2-bromo-4-(trifluoromethoxy)iodobenzene reacts with trimethylsilylacetylene (TMSA) under palladium catalysis. Key variables include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.

- Solvent : THF or DMF, with THF favoring higher selectivity (yields ~75–80%) .

- Temperature : 60–80°C for 12–24 hours.

Post-synthesis, desilylation with K₂CO₃/MeOH removes TMS groups. GC-MS and ¹H/¹³C NMR validate structural integrity, focusing on acetylene proton signals (δ ~2.8–3.2 ppm) and bromine/trifluoromethoxy substituent coupling patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for air-sensitive reactions; the trifluoromethoxy group is hydrolytically stable, but the acetylene moiety may polymerize under prolonged light exposure .

- Safety : PPE (nitrile gloves, goggles) is mandatory. Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate hazards, but vapor inhalation risks require fume hood use .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms acetylene protons (sharp singlet at δ ~3.0 ppm) and aromatic splitting patterns (AB system for bromine/trifluoromethoxy groups). ¹⁹F NMR detects the –OCF₃ signal (δ –58 to –60 ppm) .

- IR : Acetylene C≡C stretch (~2100–2260 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .

- Mass Spec : High-resolution MS (HRMS-ESI) identifies [M+H]⁺ at m/z 280.9704 (calc. 280.9701) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence catalytic hydrogenation selectivity in phenylacetylene derivatives?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing –OCF₃ group reduces electron density at the acetylene, favoring cis-addition in hydrogenation. Pd/C catalysts (5 wt%) in EtOAc at 25°C achieve >90% selectivity for cis-alkene products.

- Kinetic Analysis : TOF (turnover frequency) increases with Pd nanoparticle size (5.7 s⁻¹ for 2 nm vs. 21.9 s⁻¹ for 8 nm), attributed to steric effects from –OCF₃ hindering adsorption on smaller particles .

- DFT Validation : Simulations show weaker adsorption energy (–1.2 eV) on Pd(111) surfaces compared to unsubstituted phenylacetylene (–1.8 eV), aligning with experimental selectivity trends .

Q. What role does this compound play in oscillatory catalytic systems?

- Methodological Answer :

- Dynamic Catalysis : Under Pd-catalyzed carbonylation, the compound exhibits oscillatory behavior in CO oxidation. Key parameters:

- Oscillation Drivers : Redox cycles between Pd⁰ and Pd²+ states, monitored via in situ XANES.

- Selectivity Switches : Oscillations shift product ratios from styrene (70%) to phenylpropiolaldehyde (55%) under pulsed CO flow .

- Control Strategies : Adjusting Pd dispersion (1–5 nm) on Al₂O₃ modulates oscillation frequency (0.1–1 Hz), enabling tunable reaction outcomes .

Q. How can computational methods optimize its use in PAH (polycyclic aromatic hydrocarbon) synthesis?

- Methodological Answer :

- HAPaA Mechanism : Quantum chemical calculations (B3LYP/6-311+G*) reveal barrierless phenylacetylene addition to PAH edges, forming peri-condensed structures.

- Astrochemistry Applications : The mechanism explains interstellar carbon nanoparticle growth, validated via IR spectral matching (C≡C stretches at 4.7 µm) .

- Experimental Validation : Pyrolysis-GC-MS confirms naphthalene and anthracene derivatives when heated to 800°C in He flow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.